molecular formula C21H26N4O5 B14344782 1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate CAS No. 101153-52-0

1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate

Cat. No.: B14344782
CAS No.: 101153-52-0
M. Wt: 414.5 g/mol
InChI Key: JLZRLIMLKBNHHQ-WLHGVMLRSA-N
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Description

1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the quinoline moiety: The piperazine core is then reacted with a quinoline derivative, often through nucleophilic substitution.

    Attachment of the aminobutyryl group: This step involves the acylation of the piperazine nitrogen with a 4-aminobutyryl chloride or similar reagent.

    Formation of the maleate salt: The final compound is obtained by reacting the free base with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminobutyryl)-4-(2-pyridyl)piperazine: Similar structure but with a pyridine ring instead of quinoline.

    1-(4-Aminobutyryl)-4-(2-phenyl)piperazine: Contains a phenyl group instead of quinoline.

    1-(4-Aminobutyryl)-4-(2-thienyl)piperazine: Features a thiophene ring instead of quinoline.

Uniqueness

1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate is unique due to the presence of the quinoline moiety, which can impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

101153-52-0

Molecular Formula

C21H26N4O5

Molecular Weight

414.5 g/mol

IUPAC Name

4-amino-1-(4-quinolin-2-ylpiperazin-1-yl)butan-1-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C17H22N4O.C4H4O4/c18-9-3-6-17(22)21-12-10-20(11-13-21)16-8-7-14-4-1-2-5-15(14)19-16;5-3(6)1-2-4(7)8/h1-2,4-5,7-8H,3,6,9-13,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

JLZRLIMLKBNHHQ-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCN.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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